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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B612003

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers and drug development professionals working with the
allosteric AKT1/2 inhibitor, BAY1125976. The focus is on understanding and optimizing its in
vivo bioavailability based on available data and established pharmaceutical principles.

Frequently Asked Questions (FAQSs)

Q1: What is the established route of administration for BAY1125976 in clinical studies?

BAY1125976 has been administered orally in clinical trials.[1][2][3] Both a liquid service
formulation (LSF) and a tablet formulation have been evaluated.[1][3][4]

Q2: How bioavailable is BAY1125976 from the existing oral formulations?

A Phase | clinical trial demonstrated that BAY1125976 is rapidly absorbed after oral
administration, with the time to reach maximum plasma concentration (tmax) ranging from 0.5
to 3 hours.[1][4] A comparison of the liquid service formulation and the tablet formulation at 20
mg and 40 mg once-daily doses showed comparable maximum concentration (Cmax) and area
under the curve (AUC) values, indicating similar bioavailability.[1][4][5]

Q3: Does food affect the bioavailability of BAY11259767

Yes, food has been shown to affect the pharmacokinetics of BAY1125976. Administration of an
80 mg dose after a high-fat, high-calorie meal resulted in a 27% decrease in Cmax and a 16%
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increase in AUC compared to administration in a fasted state.[1] This suggests that co-
administration with a fatty meal may slow the rate of absorption while slightly increasing the
overall exposure.

Q4: What are the known physicochemical properties of BAY1125976 that might influence its
bioavailability?

BAY1125976 is a small molecule with a molecular weight of 383.4 g/mol .[6] Its solubility has
been reported in various solvents, including DMSO and DMF.[7][8] Like many kinase inhibitors,
it is likely a poorly soluble compound, which is a common challenge for oral bioavailability.[9]
[10][11][12] Strategies for poorly soluble drugs often focus on enhancing dissolution and
absorption.[9][10][11][12][13]

Q5: What is the mechanism of action of BAY11259767

BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][14][15]
[16][17] It binds to a site distinct from the ATP-binding pocket, inhibiting the activity of these
kinases and thereby blocking the PISK/AKT/mTOR signaling pathway.[6][18] This pathway is
frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.[6][18]

Troubleshooting Guide for In Vivo Experiments

This guide provides a structured approach to address common issues related to the in vivo
performance of BAY1125976.
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Issue

Potential Cause

Troubleshooting Steps

Low or variable plasma

exposure

Poor dissolution of the

compound

1. Ensure the formulation is
homogenous and the
compound is fully dissolved or
suspended. 2. Consider using
a formulation vehicle known to
improve the solubility of poorly
soluble drugs, such as those
containing solubilizing agents
like PEG300, Tween 80, or
DMSO (see Experimental
Protocols).[7] 3. For preclinical
studies, particle size reduction
(micronization or nanosizing)
can increase the surface area
for dissolution.[9][10]

Suboptimal dosing vehicle

1. Verify the compatibility of
BAY1125976 with the chosen
vehicle. 2. Test different
formulation compositions to
identify one that provides
consistent pharmacokinetics. A
simple suspension may not be

sufficient.

Gastrointestinal (Gl) tract

instability

1. While not specifically
reported for BAY1125976,
assess if the compound is
stable at different pH values

representative of the Gl tract.

Inconsistent efficacy at a given

dose

Variability in oral absorption

1. Control for the feeding state
of the animals. As food affects
absorption in humans, it is
likely to do so in preclinical
models.[1] Standardize the

fasting period before dosing. 2.
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Ensure accurate and
consistent oral gavage

technique.

1. Be aware of potential inter-

animal variability in
Metabolism differences metabolism. Ensure a

sufficient number of animals

per group to account for this.

1. If using a solubilized
formulation, the rapid
absorption might lead to a high
) Cmax. Consider splitting the
o High peak plasma ) ) )
Unexpected toxicity ] daily dose (e.qg., twice-daily
concentration (Cmax) ]

dosing) to reduce peak
concentrations, which was also

explored in the clinical trial.[1]

[3]

1. Ensure the vehicle
components and their
] ] o concentrations are well-
Formulation vehicle toxicity ) )
tolerated in the animal model.

Run a vehicle-only control

group.

Data Presentation

Table 1: Physicochemical Properties of BAY1125976
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Property Value Source(s)
Molecular Formula C23H21Ns0 [6]1[8]
Molecular Weight 383.4 g/mol [6]

DMSO: 3-5 mg/mL DMF: 5

- mg/mL 10% DMSO + 40%
Solubility [71[8]

PEG300 + 5% Tween 80 +

45% Saline: 1 mg/mL

CAS Number 1402608-02-9 [8]

Table 2: Summary of BAY1125976 Clinical Pharmacokinetics (Oral Administration)

Parameter Observation Source(s)

Time to Peak (tmax) 0.5 -3 hours [1114]

Liquid Service Formulation
Formulation Bioequivalence (LSF) and tablet showed [11[4115]
comparable Cmax and AUC.

With high-fat meal: - Cmax: |
Food Effect (80 mg dose) [1]
27% - AUC: 1t 16%

] ) Exposure increased with dose
Dose Proportionality [1][4]
up to 80 mg.

Experimental Protocols

Protocol 1: Preparation of a Liquid Formulation for Preclinical Oral Dosing

This protocol describes the preparation of a vehicle solution suitable for administering
BAY1125976 to rodents.

e Materials:

o BAY1125976 powder
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[e]

Dimethyl sulfoxide (DMSO)

(¢]

Polyethylene glycol 300 (PEG300)

Tween 80

[¢]

[¢]

Saline (0.9% NacCl) or sterile water

[e]

Sterile tubes and syringes

e Procedure:

1. Weigh the required amount of BAY1125976 powder based on the desired final
concentration and dosing volume.

2. Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40%
PEG300, 5% Tween 80, and 45% saline.

» For example, to make 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of
Tween 80, and 4.5 mL of saline.

3. First, dissolve the BAY1125976 powder in the DMSO portion. Gentle warming and
vortexing may be required.

4. Add the PEG300 to the DMSO/compound mixture and mix thoroughly.
5. Add the Tween 80 and mix until a clear solution is formed.
6. Finally, add the saline dropwise while mixing to bring the formulation to the final volume.
7. Sonication is recommended to ensure complete dissolution and homogeneity.[7]
8. Prepare the formulation fresh daily and protect it from light.
Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model

This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of a
BAY1125976 formulation.
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e Animal Model:

o Use an appropriate rodent strain (e.g., CD-1 mice or Sprague-Dawley rats).

o Animals should be fasted overnight (with access to water) before dosing to reduce
variability from food effects.

e Dosing:
o Administer the prepared BAY1125976 formulation via oral gavage at the desired dose.

o Include a satellite group for intravenous (V) administration of BAY1125976 (dissolved in a
suitable 1V vehicle) to determine absolute bioavailability.

» Blood Sampling:

o Collect blood samples (e.qg., via tail vein or retro-orbital sinus) at multiple time points post-
dosing.

o Suggested time points: pre-dose, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.
o Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA).
e Plasma Processing and Analysis:
o Centrifuge the blood samples to separate the plasma.
o Store plasma samples at -80°C until analysis.

o Quantify the concentration of BAY1125976 in the plasma samples using a validated
analytical method, such as LC-MS/MS.

o Data Analysis:
o Plot the plasma concentration versus time for each animal.

o Calculate key pharmacokinetic parameters: Cmax, tmax, and AUC.
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o Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) *
(Dose_IV / Dose_oral) * 100.

Visualizations
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Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

Caption: Workflow for formulation preparation and in vivo pharmacokinetic assessment.

Unexpected In Vivo Result
(e.g., Low Exposure)

Is the formulation a
homogenous solution/suspension?

Yes No

Was the dosing procedure ASHITE (R IITET

consistent and accurate?

(e.g., use co-solvents,
particle size reduction)

Were the animals fasted Action: Refine Dosing
uniformly? Technique & Volume

No Yes

Considerations:
- High first-pass metabolism?
- Efflux transporter activity?

Action: Standardize

Pre-dose Fasting Period

Click to download full resolution via product page

Caption: Decision tree for troubleshooting unexpected in vivo results with BAY1125976.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: BAY1125976 In Vivo
Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612003#how-to-improve-the-bioavailability-of-
bay1125976-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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